Cas no 91517-26-9 (2-(4-Methoxyphenyl)piperazine)

2-(4-Methoxyphenyl)piperazine is a versatile chemical intermediate widely used in pharmaceutical and organic synthesis. Its piperazine core, coupled with the 4-methoxyphenyl substituent, makes it a valuable building block for developing bioactive compounds, particularly in CNS-targeted drug research. The compound exhibits favorable reactivity due to its secondary amine functionality, enabling modifications for diverse applications. It is commonly employed in the synthesis of serotonin receptor ligands and other neuroactive agents. High purity grades ensure consistent performance in research and industrial settings. Proper handling and storage under inert conditions are recommended to maintain stability. This compound is typically supplied as a crystalline solid with well-characterized physicochemical properties.
2-(4-Methoxyphenyl)piperazine structure
2-(4-Methoxyphenyl)piperazine structure
Product Name:2-(4-Methoxyphenyl)piperazine
CAS No:91517-26-9
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD05864677
CID:91039
PubChem ID:2771753
Update Time:2025-10-24

2-(4-Methoxyphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)piperazine
    • 2-(4-Methoxyphenyl)piperazine (ACI)
    • 2-(4-Methoxy-phenyl)-piperazine
    • AB36299
    • 1198355-35-9
    • 2-(4-methoxyphenyl)-piperazine
    • 2-(4-Methoxyphenyl)piperazine, AldrichCPR
    • piperazine,2-(4-methoxyphenyl)-
    • AB36302
    • (RS)-3-(4-methoxyphenyl)piperazine
    • MFCD05864677
    • 91517-26-9
    • (RS)-2-(4-methoxyphenyl)piperazine
    • SS-4311
    • AB22885
    • EN300-342319
    • STL554390
    • PIPERAZINE, 2-(4-METHOXYPHENYL)-
    • 2-(4-Methoxy-phenyl)piperazine
    • INKLSJITWMAFRT-UHFFFAOYSA-N
    • 612507-27-4
    • BBL100596
    • J-506047
    • 137684-21-0
    • SCHEMBL1639545
    • (2S)-2-(4-METHOXYPHENYL)PIPERAZINE
    • (2R)-2-(4-METHOXYPHENYL)PIPERAZINE
    • AKOS005254795
    • 2-(4-methoxypheny)-piperazine
    • DTXSID90378063
    • MDL: MFCD05864677
    • Inchi: 1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
    • InChI Key: INKLSJITWMAFRT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C2CNCCN2)=CC=1

Computed Properties

  • Exact Mass: 192.12600
  • Monoisotopic Mass: 192.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 33.3A^2

Experimental Properties

  • Color/Form: Grayish yellow powder
  • Density: 1.029±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 55-63℃
  • Boiling Point: 331.5°Cat760mmHg
  • Flash Point: 131.5°C
  • Refractive Index: 1.514
  • Solubility: Dissolution (75 g/l) (25 º C),
  • PSA: 33.29000
  • LogP: 1.58670
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-(4-Methoxyphenyl)piperazine Security Information

2-(4-Methoxyphenyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methoxyphenyl)piperazine Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of 8-piperazinobenzo[b][1,8]naphthyridin-4-one-3-carboxylates as antibacterial and antiviral agents
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
Reference
7-Substituted phenylpiperazino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  reflux
Reference
Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors
Usui, Yoshihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3726-3732

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Reference
A simple one-pot method for the mercuric oxide mediated synthesis of piperazines via oxidative diamination of olefins
Kour, Harpreet; et al, Tetrahedron Letters, 2013, 54(8), 761-764

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  reflux
Reference
Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors
Usui, Yoshihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3726-3732

Production Method 6

Reaction Conditions
1.1 Catalysts: Borate(1-), tetrafluoro-, hydrogen, compd. with mercury oxide (HgO) (2:2:1) Solvents: Tetrahydrofuran ;  6 h, 70 °C
2.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
Reference
A simple one-pot method for the mercuric oxide mediated synthesis of piperazines via oxidative diamination of olefins
Kour, Harpreet; et al, Tetrahedron Letters, 2013, 54(8), 761-764

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.1 Solvents: Ethanol ;  reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  reflux
Reference
Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors
Usui, Yoshihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3726-3732

2-(4-Methoxyphenyl)piperazine Raw materials

2-(4-Methoxyphenyl)piperazine Preparation Products

2-(4-Methoxyphenyl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:91517-26-9)2-(4-Methoxyphenyl)piperazine
Order Number:A843958
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):173.0
Email:sales@amadischem.com

Additional information on 2-(4-Methoxyphenyl)piperazine

Comprehensive Overview of 2-(4-Methoxyphenyl)piperazine (CAS No. 91517-26-9): Properties, Applications, and Research Insights

2-(4-Methoxyphenyl)piperazine, identified by its CAS number 91517-26-9, is a chemically significant compound belonging to the piperazine derivatives class. This aromatic heterocycle features a methoxy-substituted phenyl ring attached to a piperazine core, making it a versatile intermediate in pharmaceutical and organic synthesis. Its molecular formula, C11H16N2O, and structural uniqueness have garnered attention in medicinal chemistry, particularly for its potential role in modulating neurotransmitter systems.

In recent years, the demand for piperazine-based compounds has surged due to their applications in drug discovery, agrochemicals, and material science. Researchers frequently explore 2-(4-Methoxyphenyl)piperazine as a precursor for designing ligands targeting serotonin and dopamine receptors, aligning with trending topics like neuropharmacology and mental health therapeutics. The compound’s methoxy group enhances its lipophilicity, influencing bioavailability—a key consideration in modern drug development.

From an industrial perspective, CAS 91517-26-9 is synthesized via nucleophilic substitution or reductive amination, with purity levels exceeding 98% for research-grade use. Analytical techniques such as HPLC, NMR, and mass spectrometry ensure quality control, addressing the growing emphasis on compound characterization in peer-reviewed studies. Notably, its stability under ambient conditions makes it suitable for long-term storage, a practical advantage for laboratories.

The compound’s relevance extends to structure-activity relationship (SAR) studies, where researchers modify its scaffold to optimize pharmacological profiles. For instance, substituting the 4-methoxyphenyl moiety with halogens or alkyl groups can alter receptor affinity—a hot topic in precision medicine forums. Such modifications are often discussed in the context of GPCR-targeted drugs, a trending area in biotech investments.

Environmental and regulatory considerations also shape discussions around 2-(4-Methoxyphenyl)piperazine. While not classified as hazardous, its handling adheres to standard laboratory safety protocols (e.g., PPE, ventilation). This aligns with the increasing public focus on green chemistry and sustainable synthesis methods, frequently searched in academic and industrial queries.

In summary, 91517-26-9 represents a critical building block in synthetic and medicinal chemistry, bridging fundamental research and applied science. Its adaptability and mechanistic diversity position it at the forefront of innovations in drug design and molecular engineering, answering the demand for novel bioactive compounds in a competitive scientific landscape.

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Amadis Chemical Company Limited
(CAS:91517-26-9)2-(4-Methoxyphenyl)piperazine
A843958
Purity:99%
Quantity:5g
Price ($):173.0
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